An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2,6-dimethylisonicotinate
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2,6-dimethylisonicotinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 2,6-dimethylisonicotinate, a pyridine derivative of interest in medicinal chemistry and drug discovery. This document outlines a detailed synthetic protocol, purification methods, and a thorough analysis of its structural and spectroscopic properties.
Introduction
Methyl 2,6-dimethylisonicotinate (CAS No. 142896-15-9) is a substituted pyridine carboxylate with potential applications as a building block in the synthesis of more complex molecules, including pharmacologically active agents. Its structure, featuring a pyridine ring with methyl groups at positions 2 and 6 and a methyl ester at position 4, presents a unique scaffold for further chemical modification. This guide details a reliable method for its preparation and provides a comprehensive characterization using modern analytical techniques.
Synthesis of Methyl 2,6-dimethylisonicotinate
The synthesis of Methyl 2,6-dimethylisonicotinate is typically achieved through a two-step process: the oxidation of 2,6-lutidine to 2,6-dimethylisonicotinic acid, followed by the esterification of the resulting carboxylic acid.
Step 1: Synthesis of 2,6-Dimethylisonicotinic Acid
The initial step involves the oxidation of the methyl groups of 2,6-lutidine to form the corresponding carboxylic acid.
Step 2: Esterification of 2,6-Dimethylisonicotinic Acid
The synthesized 2,6-dimethylisonicotinic acid is then converted to its methyl ester via Fischer esterification.
Experimental Protocols
Materials and Methods
All reagents and solvents should be of analytical grade and used as received unless otherwise specified.
Synthesis of 2,6-Dimethylisonicotinic Acid
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,6-lutidine and water.
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Heat the mixture to 80°C.
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Slowly add potassium permanganate in portions to the heated solution.
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Maintain the reaction temperature at 75-80°C with vigorous stirring for 35 minutes.
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Monitor the reaction progress using thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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Adjust the pH of the solution to 3-4 with 2M hydrochloric acid.
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Cool the mixture to 20-25°C to precipitate the product.
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Filter the solid, wash with cold water, and dry to obtain 2,6-dimethylisonicotinic acid.
Synthesis of Methyl 2,6-dimethylisonicotinate
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To a stirred solution of 2,6-dimethylisonicotinic acid in methanol, slowly add concentrated sulfuric acid at 0°C.
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Reflux the reaction mixture for 4-6 hours.
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Monitor the reaction by TLC until the starting material is consumed.
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Cool the mixture to room temperature and remove the excess methanol under reduced pressure.
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Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
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Extract the product with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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Purify the crude product by column chromatography on silica gel to afford pure Methyl 2,6-dimethylisonicotinate.
Characterization Data
The structural confirmation of the synthesized Methyl 2,6-dimethylisonicotinate is based on spectroscopic analysis. The following tables summarize the key characterization data.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉H₁₁NO₂ |
| Molecular Weight | 165.19 g/mol |
| CAS Number | 142896-15-9 |
| Appearance | Solid |
| Boiling Point | 238.1 ± 35.0 °C at 760 mmHg[1] |
| Density | 1.1 ± 0.1 g/cm³[1] |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 | s | 2H | Pyridine-H (H-3, H-5) |
| ~3.9 | s | 3H | OCH₃ |
| ~2.6 | s | 6H | Pyridine-CH₃ (C-2, C-6) |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (Ester) |
| ~158 | C-2, C-6 (Pyridine) |
| ~145 | C-4 (Pyridine) |
| ~120 | C-3, C-5 (Pyridine) |
| ~52 | OCH₃ |
| ~24 | Pyridine-CH₃ |
IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950 | Medium | C-H stretch (aliphatic) |
| ~1725 | Strong | C=O stretch (ester) |
| ~1600, ~1470 | Medium | C=C, C=N stretch (pyridine ring) |
| ~1250 | Strong | C-O stretch (ester) |
MS (Mass Spectrometry)
| m/z | Interpretation |
| 165 | [M]⁺ (Molecular ion) |
| 134 | [M - OCH₃]⁺ |
| 106 | [M - COOCH₃]⁺ |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and characterization of Methyl 2,6-dimethylisonicotinate.
Conclusion
This technical guide provides a detailed methodology for the synthesis of Methyl 2,6-dimethylisonicotinate from readily available starting materials. The described two-step synthesis involving oxidation and subsequent Fischer esterification is a reliable route to obtain the target compound. The provided characterization data, although predictive, serves as a benchmark for researchers to confirm the identity and purity of their synthesized product. This information is valuable for scientists and professionals in the field of drug development and organic synthesis who may utilize Methyl 2,6-dimethylisonicotinate as a key intermediate.
